molecular formula C37H66O5 B14230875 Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- CAS No. 798567-90-5

Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-

Cat. No.: B14230875
CAS No.: 798567-90-5
M. Wt: 590.9 g/mol
InChI Key: LQDKUMYUDYPQFP-CPCREDONSA-N
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Description

Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three 3,7-dimethyloctyl groups attached to the benzoic acid core, which significantly influences its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with 3,7-dimethyloctanol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the process may require refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The aromatic ring of the benzoic acid core can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Another derivative with different substituents that influence its chemical properties and applications.

    3,4,5-Tris(carboxymethoxy)benzoic acid: Known for its use in the preparation of metal-organic frameworks and other coordination polymers.

Uniqueness

Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- stands out due to its specific 3,7-dimethyloctyl groups, which impart unique hydrophobic characteristics and influence its reactivity and interactions. This makes it particularly valuable in applications requiring specific solubility and stability properties.

Properties

CAS No.

798567-90-5

Molecular Formula

C37H66O5

Molecular Weight

590.9 g/mol

IUPAC Name

3,4,5-tris[(3S)-3,7-dimethyloctoxy]benzoic acid

InChI

InChI=1S/C37H66O5/c1-27(2)13-10-16-30(7)19-22-40-34-25-33(37(38)39)26-35(41-23-20-31(8)17-11-14-28(3)4)36(34)42-24-21-32(9)18-12-15-29(5)6/h25-32H,10-24H2,1-9H3,(H,38,39)/t30-,31-,32-/m0/s1

InChI Key

LQDKUMYUDYPQFP-CPCREDONSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCCC(C)C)OCC[C@@H](C)CCCC(C)C)C(=O)O

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=CC(=C1OCCC(C)CCCC(C)C)OCCC(C)CCCC(C)C)C(=O)O

Origin of Product

United States

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